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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges related to the bioavailability of (Rac)-AZD8186, a potent and selective inhibitor of
PI3KP and PI3KS.

l. Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the
preclinical development of (Rac)-AZD8186, particularly those related to its oral bioavailability.

Issue 1: Low and/or Variable Oral Bioavailability in Preclinical Species

e Question: We are observing low and highly variable plasma concentrations of (Rac)-
AZD8186 after oral administration in our animal models. What are the potential causes and
how can we address this?

e Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors,
which are often poorly soluble in water. The primary reasons for this issue with (Rac)-
AZD8186 could be related to its dissolution rate or permeability. Here’s a systematic
approach to troubleshoot this problem:

Step 1: Physicochemical Characterization
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A thorough understanding of the compound's properties is the first step. While specific data
for (Rac)-AZD8186's aqueous solubility and permeability are not publicly available, it is
known to have "suitable physical properties for oral administration” due to its lower
lipophilicity compared to earlier compounds in its class[1]. However, as a kinase inhibitor, it is
likely to be a Biopharmaceutics Classification System (BCS) Class Il (low solubility, high
permeability) or Class IV (low solubility, low permeability) compound.

Step 2: Identify the Rate-Limiting Step

To select the right formulation strategy, you need to determine if the primary bottleneck is
dissolution or permeation. In vitro assays can provide valuable insights.

Step 3: Formulation Optimization Strategies

Based on the likely low solubility of (Rac)-AZD8186, here are several formulation strategies
to consider. Preclinical studies have successfully used a suspension of AZD8186 in
HPMC/Tween for oral dosing[2].
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Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Performance
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e Question: Our formulation of (Rac)-AZD8186 shows promising dissolution profiles in vitro,
but this is not translating to good bioavailability in vivo. What could be the reason?

e Answer: This is a common issue that can arise from several factors:

o Precipitation in the Gastrointestinal (GI) Tract: The formulation may initially release the
drug in a supersaturated state, but the drug may then precipitate in the Gl tract before it
can be absorbed.

o First-Pass Metabolism: (Rac)-AZD8186 may be subject to significant metabolism in the
gut wall or liver. Preclinical studies in mice have indicated a short half-life, and co-
administration with a cytochrome P450 inhibitor was used to increase exposure[2].

o Efflux by Transporters: The compound might be a substrate for efflux transporters like P-
glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.

Troubleshooting Steps:

o Simulated GI Fluids: Conduct in vitro dissolution and precipitation studies in biorelevant
media that mimic the conditions of the stomach and intestines (e.g., FaSSIF and FeSSIF).

o In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic
stability of (Rac)-AZD8186.

o Caco-2 Permeability Assays: This in vitro model can help determine the intestinal
permeability of the drug and identify if it is a substrate for efflux transporters.

Il. Frequently Asked Questions (FAQs)

e Q1: What is the mechanism of action of (Rac)-AZD81867

o Al: (Rac)-AZD8186 is a potent and selective inhibitor of the class | phosphoinositide 3-
kinase (P13K) isoforms 3 (beta) and & (delta)[2][3]. It functions by blocking the
PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and leads to
decreased tumor cell proliferation[4][5][6]. Its activity is particularly pronounced in tumors
with a deficiency of the PTEN tumor suppressor, as these tumors are highly dependent on
the PI3K[ isoform[3].
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e Q2: What is known about the pharmacokinetics of (Rac)-AZD8186 from clinical trials?

o A2:1In a Phase | clinical trial, (Rac)-AZD8186 was administered orally to patients with
advanced solid tumors. The drug was found to be rapidly absorbed, with a median time to
maximum plasma concentration (Tmax) of 1.2 to 4.1 hours after a single dose and 1.5 to
3.0 hours after multiple doses. The pharmacokinetics were observed to be dose-
proportional[7][8][9].

e Q3: What formulations of (Rac)-AZD8186 have been used in studies?

o A3: In preclinical animal studies, (Rac)-AZD8186 has been formulated as a suspension in
0.5% HPMC (hydroxypropyl methylcellulose) and 0.1% Tween 80 for oral
administration[2]. In the Phase | clinical trial, the drug was administered as tablets[10].

e Q4: Are there any known drug-drug interactions to consider with (Rac)-AZD8186?

o A4: The Phase I clinical trial data indicated that the pharmacokinetics of AZD8186 were
not affected by co-administration with abiraterone acetate or vistusertib[7][9]. However,
preclinical studies in mice showed that co-administration with a cytochrome P450 inhibitor
significantly increased the exposure of AZD8186, suggesting that it may be a substrate for
CYP enzymes|2]. This should be considered when designing preclinical experiments.

lll. Experimental Protocols

1. Protocol for In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a (Rac)-
AZD8186 formulation.

e Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.

e Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and
water ad libitum. Animals should be fasted overnight before dosing.

o Groups:

o Group 1: Intravenous (IV) administration of (Rac)-AZD8186 (e.g., 1-2 mg/kg in a
solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline).
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o Group 2: Oral (PO) administration of the (Rac)-AZD8186 test formulation (e.g., 10 mg/kg).

e Procedure:
o Administer the compound to each group via the respective route.

o Collect blood samples (e.qg., via tail vein or retro-orbital sinus) at predetermined time points
(e.g.,0,0.25,0.5,1, 2, 4, 6, 8, and 24 hours post-dose).

o Process blood samples to obtain plasma and store at -80°C until analysis.
e Analysis:

o Quantify the concentration of (Rac)-AZD8186 in plasma samples using a validated LC-
MS/MS method.

o Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate
software.

o Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_1IV) *
(Dose_IV / Dose_oral) * 100.

IV. Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of (Rac)-AZD8186.
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Caption: Troubleshooting workflow for improving the oral bioavailability of (Rac)-AZD8186.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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